2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE
Description
This compound is a synthetic coumarin derivative featuring a chromen-2-one core substituted with chlorine (position 6), hydroxyl (position 7), and methyl (position 4) groups. The acetamide moiety is functionalized with a 2-methoxybenzyl group at the nitrogen atom, contributing to its structural uniqueness. Its molecular formula is C₂₁H₂₀ClNO₅, with a monoisotopic mass of 401.103 Da .
Properties
IUPAC Name |
2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5/c1-11-13-7-15(21)16(23)9-18(13)27-20(25)14(11)8-19(24)22-10-12-5-3-4-6-17(12)26-2/h3-7,9,23H,8,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDRTQSBYAOEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl acetic acid with 2-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Chromen and Acetamide Moieties
The compound’s activity and physicochemical properties are influenced by:
- Chromen Substitutions: 6-Chloro, 7-Hydroxy: Enhances hydrogen bonding (e.g., with enzymes) and electron-withdrawing effects compared to unsubstituted analogs.
- Acetamide Substituents :
Key Comparative Data
Research Findings and Implications
Biological Activity
The compound 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide is a synthetic derivative of the chromen-2-one class, featuring a unique combination of functional groups that contribute to its biological activity. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chromen-2-one core : A bicyclic structure that is biologically significant.
- Substituents : Includes chloro, hydroxy, and methyl groups on the chromen core, along with an acetamide moiety linked to a methoxyphenyl group.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN1O4 |
| Molecular Weight | 389.8 g/mol |
| IUPAC Name | 2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(methoxyphenyl)methyl]acetamide |
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets.
Anti-inflammatory Activity
Studies have shown that derivatives of chromen compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, similar compounds have demonstrated the ability to block NF-κB signaling pathways, which are crucial in inflammatory responses . The specific interactions of our compound with these pathways remain to be fully elucidated but suggest potential therapeutic uses in treating inflammatory diseases.
Anticancer Potential
The compound's ability to influence cell proliferation and apoptosis has been investigated. It may act by modulating key enzymes involved in cancer pathways. For example, some studies have indicated that related compounds can inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation . This suggests that our compound could also serve as a lead for anticancer drug development.
Enzyme Inhibition
The compound may interact with various enzymes, potentially acting as an inhibitor or activator. For example:
- Monoamine Oxidase (MAO) : Some derivatives have shown selectivity towards MAO-B, which is involved in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Binding : The compound may inhibit or activate enzymes crucial for metabolic pathways.
- Receptor Interaction : It could modulate receptor activities influencing cellular signaling.
- Gene Expression Alteration : By affecting gene expression related to inflammation and cell proliferation, it may impact disease processes.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the chromen class:
- Study on Anti-inflammatory Effects :
-
Neuroprotective Potential :
- Research indicated that derivatives could selectively inhibit MAO-B with promising selectivity indices, suggesting potential applications in treating Alzheimer's disease.
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
